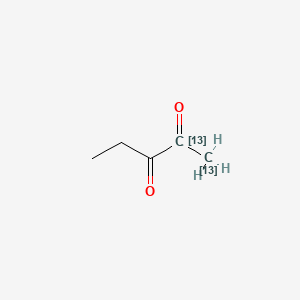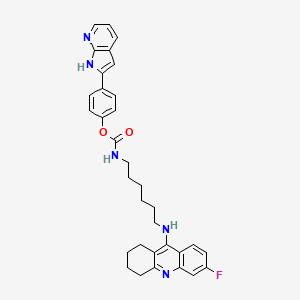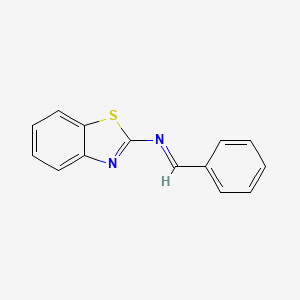
E3 Ligase Ligand-linker Conjugate 78
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 78 is a compound used in the field of targeted protein degradation. It is part of a class of molecules known as proteolysis-targeting chimeras (PROTACs), which are designed to induce the degradation of specific proteins within cells. This compound consists of three main components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The formation of a ternary complex between these components leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 78 involves several steps. Initially, the ligand for the target protein and the ligand for the E3 ligase are synthesized separately. These ligands are then connected via a linker using various chemical reactions. Common synthetic routes include alkylation, amidation, and click chemistry. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 78 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 78 has numerous applications in scientific research:
Chemistry: Used as a tool for studying protein degradation pathways and developing new chemical probes.
Biology: Employed in the investigation of cellular processes and protein functions.
Medicine: Explored as a potential therapeutic agent for targeting disease-related proteins, particularly in cancer and neurodegenerative diseases.
Industry: Utilized in the development of novel drug candidates and biotechnological applications
作用機序
The mechanism of action of E3 Ligase Ligand-linker Conjugate 78 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which plays a crucial role in maintaining protein homeostasis within cells .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 78 can be compared with other similar compounds, such as:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: Employ VHL as the E3 ligase ligand.
Inhibitor of Apoptosis Proteins (IAP)-based PROTACs: Use IAP as the E3 ligase ligand.
The uniqueness of this compound lies in its specific ligand-linker combination, which may offer distinct advantages in terms of selectivity, potency, and stability .
特性
分子式 |
C29H39N5O6 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC名 |
tert-butyl N-[4-[[4-[2-[(3S)-2,6-dioxopiperidin-3-yl]-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C29H39N5O6/c1-29(2,3)40-28(39)30-19-6-4-18(5-7-19)17-32-12-14-33(15-13-32)20-8-9-21-22(16-20)27(38)34(26(21)37)23-10-11-24(35)31-25(23)36/h8-9,16,18-19,23H,4-7,10-15,17H2,1-3H3,(H,30,39)(H,31,35,36)/t18?,19?,23-/m0/s1 |
InChIキー |
HSYCLKKVRDTPFG-XWEVFREBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)[C@H]5CCC(=O)NC5=O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)


![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)










